molecular formula C18H18BrN5O2 B10905494 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide

Cat. No.: B10905494
M. Wt: 416.3 g/mol
InChI Key: QJVJBHBNVMMIMD-AWQFTUOYSA-N
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Description

5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-FUROHYDRAZIDE is a complex organic compound that features a pyrazole ring, a furohydrazide moiety, and a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-FUROHYDRAZIDE typically involves multiple steps, starting with the preparation of the pyrazole and furohydrazide intermediates. The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions . The furohydrazide moiety is often prepared by reacting furfural with hydrazine hydrate . The final compound is obtained by coupling the pyrazole and furohydrazide intermediates under suitable conditions, often involving condensation reactions with aldehydes or ketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Mechanism of Action

The mechanism of action of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-FUROHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects . For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and furohydrazide compounds, such as:

Uniqueness

What sets 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-FUROHYDRAZIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C18H18BrN5O2

Molecular Weight

416.3 g/mol

IUPAC Name

5-[(4-bromopyrazol-1-yl)methyl]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C18H18BrN5O2/c1-23(2)15-5-3-13(4-6-15)9-20-22-18(25)17-8-7-16(26-17)12-24-11-14(19)10-21-24/h3-11H,12H2,1-2H3,(H,22,25)/b20-9+

InChI Key

QJVJBHBNVMMIMD-AWQFTUOYSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br

Origin of Product

United States

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